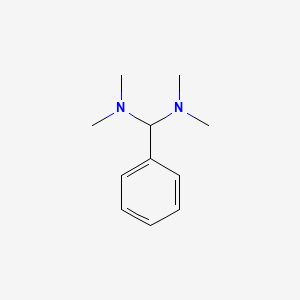

N,N,N',N'-tetramethyl-1-phenylmethanediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetramethyl-1-phenylmethanediamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQIHVZFQSNHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for N,n,n ,n Tetramethyl 1 Phenylmethanediamine and Its Analogs

Targeted Synthesis of the Phenylmethanediamine Scaffold

The core structure of N,N,N',N'-tetramethyl-1-phenylmethanediamine is typically assembled through the condensation of an aldehyde with an amine. The most direct route to the fully substituted target compound involves the reaction of benzaldehyde (B42025) with two equivalents of dimethylamine (B145610). This reaction forms the phenylmethanediamine scaffold and introduces the four methyl groups simultaneously.

The general mechanism involves the nucleophilic attack of dimethylamine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a dimethylaminobenzyl cation, which is subsequently attacked by a second molecule of dimethylamine to yield the final aminal product. The reaction is often catalyzed by acid and requires the removal of water to drive the equilibrium towards the product.

Reaction Scheme: Benzaldehyde + 2 (CH₃)₂NH → this compound + H₂O

Alternative strategies could involve starting with benzal halides (e.g., benzal chloride) and reacting them with aqueous dimethylamine, where the amine acts as both a nucleophile and a base. organic-chemistry.org

| Starting Material | Reagent | Key Reaction Type | Primary Byproduct |

|---|---|---|---|

| Benzaldehyde | Dimethylamine | Condensation / Nucleophilic Addition | Water |

| Benzal Chloride | Dimethylamine | Nucleophilic Substitution | Dimethylammonium Chloride |

Optimized N-Methylation Methodologies for Tetramethyl Substitution

While direct synthesis from dimethylamine is common, an alternative pathway involves first creating the parent 1-phenylmethanediamine scaffold (from benzaldehyde and ammonia) and then performing a subsequent N-methylation step. This approach allows for the application of various methylation technologies. Complete methylation to achieve the tetramethyl product can be challenging due to the potential for undermethylation or the formation of quaternary ammonium (B1175870) salts.

Classical methods for N-methylation include the Eschweiler-Clarke reaction, which uses a mixture of formaldehyde (B43269) and formic acid. This method is effective for exhaustive methylation and avoids the formation of quaternary salts. Other traditional alkylating agents like dimethyl sulfate (B86663) or methyl iodide can also be used, though they are more hazardous and may lead to overmethylation. orgsyn.org

More recent and greener approaches focus on using methanol (B129727) as the methylating agent in the presence of a catalyst. rsc.org Various heterogeneous and homogeneous catalysts, including those based on iridium and ruthenium, have been developed to facilitate this transformation under more environmentally benign conditions. rsc.orgnih.gov These catalytic systems often operate via a hydrogen borrowing mechanism. rsc.org

| Method | Methyl Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Eschweiler-Clarke | Formaldehyde / Formic Acid | Heating | High yield for exhaustive methylation, avoids quaternization | Requires stoichiometric reagents |

| Alkyl Halides | Methyl Iodide, Dimethyl Sulfate | Base (e.g., K₂CO₃) | Well-established | Toxic reagents, risk of overmethylation, waste generation |

| Catalytic Methylation | Methanol | Transition metal catalyst (e.g., Ir, Ru, Ni), heat | Green methyl source, high atom economy | Requires catalyst, may require higher temperatures/pressures |

Exploration of Stereoselective Synthetic Pathways for Chiral Derivatives

The central carbon atom in this compound, bonded to the phenyl group and two nitrogen atoms, is a stereocenter. Consequently, the molecule is chiral. The development of stereoselective synthetic pathways to access specific enantiomers is a significant area of research, driven by the importance of chiral amines in pharmaceuticals and materials science. nih.gov

Strategies for achieving enantioselectivity include:

Asymmetric Catalysis: The condensation reaction between benzaldehyde and dimethylamine can be performed in the presence of a chiral catalyst. Chiral Brønsted acids or transition metal complexes can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Use of Chiral Auxiliaries: A chiral auxiliary, such as a derivative of (R)- or (S)-1-phenylethylamine, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming step. nih.gov After the desired stereocenter is set, the auxiliary is removed.

Biocatalysis: Engineered enzymes, such as variants of myoglobin, have been explored for asymmetric C-N bond formation through carbene transfer reactions, offering a potential route to chiral amines with high stereoselectivity under mild conditions. rochester.edu

The success of these methods is often evaluated by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity.

Development of Green Chemistry Approaches in its Production

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. rsc.orgrsc.org The production of this compound can be made more sustainable by implementing several strategies. benthamscience.com

Key green approaches include:

Atom Economy: Utilizing catalytic methods, such as the catalytic methylation with methanol, improves atom economy by incorporating more of the reactant atoms into the final product and reducing stoichiometric waste. sciencedaily.com

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, significantly reduces environmental pollution. Similarly, substituting toxic alkylating agents like dimethyl sulfate with less hazardous ones like dimethyl carbonate or methanol is a key goal.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

The evaluation of a process's "greenness" can be quantified using metrics like Process Mass Intensity (PMI), which calculates the ratio of the total mass of materials used to the mass of the final product. rsc.org

Purification and Isolation Techniques for High-Purity Compounds

Obtaining high-purity this compound after synthesis is critical for its application. The basic nature of the amine functional groups presents unique challenges and opportunities for purification.

Common purification techniques include:

Distillation: For thermally stable, liquid aminals, fractional distillation under reduced pressure can be an effective method for separating the product from non-volatile impurities or solvents with different boiling points.

Crystallization: If the target compound or a salt derivative is a solid, crystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution.

Chromatography: Column chromatography is a versatile technique for purification. However, the basicity of amines can cause strong interactions with standard acidic silica (B1680970) gel, leading to poor separation and product loss. biotage.com To mitigate this, amine-functionalized silica or the addition of a small amount of a competing base (like triethylamine) to the eluent is often employed.

Acid-Base Extraction: This technique leverages the basicity of the amine. The crude product can be treated with an acid (e.g., HCl) to form a water-soluble ammonium salt. This aqueous solution can be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is neutralized with a base to regenerate the pure amine, which can then be extracted into an organic solvent. A novel approach uses trichloroacetic acid (TCA) to precipitate the amine as a salt, which can be filtered off and then thermally decomposed back to the pure amine. nih.gov

The choice of method depends on the physical properties of the compound and the nature of the impurities.

Mechanistic Insights into the Reactivity of N,n,n ,n Tetramethyl 1 Phenylmethanediamine

Investigations into Amine-Catalyzed or Mediated Organic Transformations

Amine-containing molecules are frequently used as catalysts or mediators in a wide range of organic transformations. The reactivity of N,N,N',N'-tetramethyl-1-phenylmethanediamine is rooted in the chemistry of its constituent parts: a benzaldehyde (B42025) core and two dimethylamino groups. In acidic conditions, aminals can serve as precursors to highly reactive iminium ions, which are key intermediates in reactions like the Mannich reaction.

The general mechanism for amine-mediated reactions often begins with the nucleophilic addition of the amine to a carbonyl group, forming a carbinolamine or hemiaminal intermediate. nih.gov This intermediate can then dehydrate to form an iminium ion, which acts as a potent electrophile. nih.gov While direct catalytic applications of this compound are not extensively documented, its structure suggests it could participate in or influence reactions where benzylamine (B48309) derivatives are active. For instance, the oxidative coupling of benzylamines to form imines can be promoted by various catalysts. nih.govacs.org In such systems, the amine plays a central role in the reaction sequence, which involves hydrogen abstraction and electron transfer steps. acs.org

Role as a Lewis Base or Organocatalyst in Specific Reaction Systems

The two nitrogen atoms in this compound possess lone pairs of electrons, allowing the molecule to function as a Lewis base. In organocatalysis, Lewis bases can activate substrates in several ways. For instance, a chiral Lewis base can react with a sulfenylating agent to form a chiral sulfenylating complex, which then engages the substrate to induce an enantioselective transformation. nih.gov

While specific examples employing this compound as an organocatalyst are scarce, its basicity is comparable to other tertiary amines used in catalysis. Tertiary amines can act as poisons for certain organocatalysts, such as thioureas, by disrupting the hydrogen-bonding network essential for catalysis. researchgate.net Conversely, this same basicity allows them to serve as catalysts in reactions requiring proton abstraction or the activation of electrophiles. For example, salicylic (B10762653) acid derivatives have been shown to organocatalyze the oxidative coupling of benzylamines, a process where the catalyst likely facilitates proton and electron transfer steps. nih.gov The table below shows the catalytic activity of various salicylic acid derivatives in the oxidation of benzylamine, illustrating how structural modifications impact catalytic efficiency.

| Catalyst | Substrate | Yield of N-benzylidenebenzylamine (%) | Reference |

|---|---|---|---|

| Salicylic acid | Benzylamine | 15 | nih.gov |

| 4,6-Dimethoxysalicylic acid | Benzylamine | 91 | nih.gov |

| 4,6-Dihydroxysalicylic acid | Benzylamine | 92 | nih.gov |

| 3,5-Dinitrosalicylic acid | Benzylamine | <5 | nih.gov |

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathways involving this compound are expected to proceed through well-defined intermediates and transition states. In the presence of an acid catalyst or an electrophile, the compound can dissociate to form an N,N-dimethyl-N-benzylideniminium ion and dimethylamine (B145610). This iminium ion is a key reactive intermediate, acting as a potent electrophile that can be attacked by a wide range of nucleophiles.

Computational studies on related enzymatic reactions, such as those catalyzed by N-methyltransferases, provide insight into the nature of the transition states for reactions at nitrogen centers. nih.govnih.gov Kinetic isotope effect studies of phenylethanolamine N-methyltransferase, for example, indicate that the methyl transfer reaction proceeds through an early SN2 transition state where the C-N bond is beginning to form as the bond to the methyl donor is cleaved. nih.govnih.gov For reactions involving the iminium ion derived from this compound, the attack of a nucleophile would similarly proceed through a transition state where the new carbon-nucleophile bond is forming. The geometry and energy of this transition state would be influenced by steric and electronic factors of both the iminium ion and the incoming nucleophile.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic studies of related imine-based systems show that the rates of formation and exchange can be influenced by catalysts, temperature, and the electronic features of the substrates. nih.gov For example, in dynamic imine libraries, the distribution of products can shift from being kinetically controlled at early time points to thermodynamically controlled upon reaching equilibrium. nih.gov Quantum mechanical calculations are a powerful tool for investigating the kinetics and thermodynamics of reaction pathways. mtu.edu Such calculations can determine the free energies of activation and reaction, providing a detailed picture of the energy landscape. mtu.edu For instance, density functional theory (DFT) has been used to calculate the reaction barrier for methyl transfer in models of enzyme active sites, with calculated barriers being compared to experimental values derived from reaction rates. nih.gov

The following table presents kinetic parameters for an N-terminal methyltransferase, illustrating the typical data obtained from such analyses.

| Peptide Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |

|---|---|---|---|---|

| RCC1 (1-6) | 0.89 | 0.59 | 6.6 x 105 | nih.gov |

| RCC1 (1-9) | 4.9 | 0.44 | 0.9 x 105 | nih.gov |

| Me-RCC1 (1-9) | 1.4 | 0.20 | 1.4 x 105 | nih.gov |

Exploration of Electron Transfer and Redox Behavior

The redox behavior of this compound is anticipated to be similar to that of other benzylamines, which can undergo oxidation through electron transfer processes. The nitrogen lone pairs make the molecule susceptible to oxidation. A common pathway for the oxidation of amines is a single electron transfer (SET) mechanism, which generates a transient aminium radical cation. researchgate.net This intermediate is highly reactive and can undergo subsequent reactions, such as deprotonation. For benzylamines, deprotonation typically occurs at the benzylic C-H bond, which is weakened in the radical cation species, to generate a carbon-centered radical. researchgate.net

While extensive electrochemical data exists for the structurally related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is well-known for forming a stable radical cation (Wurster's Blue), it is important to distinguish it from the title compound. rsc.orgresearchgate.net Studies on benzylamine itself show that it can be oxidized by various enzymatic and chemical systems. nih.govacs.org The redox potential of benzylamines is sensitive to substituents on the aromatic ring; electron-donating groups generally make the molecule easier to oxidize, while electron-withdrawing groups make it more difficult. This redox activity is fundamental to certain catalytic cycles, such as the metal-free oxidative coupling of benzylamines to imines, which may proceed through SET pathways. nih.govresearchgate.net

Coordination Chemistry and Ligand Design Principles Involving N,n,n ,n Tetramethyl 1 Phenylmethanediamine

Synthesis and Structural Characterization of Metal Complexes

No specific methods for the synthesis of metal complexes using N,N,N',N'-tetramethyl-1-phenylmethanediamine as a ligand have been reported. Furthermore, there are no available crystallographic or spectroscopic data characterizing the structure of any such complexes.

Investigation of Diverse Coordination Modes and Geometries

Without structural data from synthesized complexes, the coordination modes (e.g., bidentate chelation, bridging) and the resulting coordination geometries (e.g., tetrahedral, octahedral) of this compound with various metal centers have not been investigated or documented.

Electronic Structure and Bonding Analysis within Coordinated Systems

There is an absence of theoretical or experimental studies on the electronic structure and the nature of the metal-ligand bonding for complexes involving this compound.

Influence of Ligand Modification on Metal Center Reactivity

Research on how modifications to the this compound scaffold would influence the reactivity of a coordinated metal center has not been undertaken, as no baseline reactivity studies on the parent ligand complexes exist.

Application in Supramolecular Assembly and Metal-Organic Frameworks

The potential application of this compound as a linker or building block in the construction of supramolecular assemblies or metal-organic frameworks (MOFs) has not been explored in published literature.

Computational and Theoretical Studies of N,n,n ,n Tetramethyl 1 Phenylmethanediamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of N,N,N',N'-tetramethyl-1-phenylmethanediamine. These calculations, typically performed using methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals, which govern the molecule's reactivity and spectroscopic properties.

A key aspect of the electronic structure is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino groups and the phenyl ring, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the phenyl ring, indicating the regions where nucleophilic attack might occur. The energies of these orbitals can be tuned by modifying the substituents on the phenyl ring. scispace.comchemrxiv.org

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is hypothetical and serves as an illustration of the typical values obtained from quantum chemical calculations for similar molecules.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Catalytic Cycles

Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions and catalytic cycles involving this compound. acs.orgresearchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. acs.org

This compound, being an aminal, can participate in various chemical transformations. For instance, it can act as a precursor to the corresponding methanaminium salt, which is a key intermediate in Mannich-type reactions. chemicalbook.com DFT studies can elucidate the energetics of the formation of this reactive intermediate and its subsequent reaction with nucleophiles.

In the context of catalysis, this compound and its derivatives could potentially act as ligands for metal catalysts or as organocatalysts themselves. DFT can be employed to model the catalytic cycle, including substrate binding, the chemical transformation step, and product release. rsc.org For example, if used as a ligand, DFT can help understand how the electronic and steric properties of this compound influence the catalytic activity and selectivity of the metal center.

Table 2: Calculated Activation Energies for a Hypothetical Reaction Involving this compound (Hypothetical Data)

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Formation of Methanaminium Intermediate | 15.2 |

| Nucleophilic Attack on Intermediate | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs from DFT studies on reaction mechanisms.

Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with the surrounding environment. nih.govnih.govdiva-portal.org For this compound, MD simulations can provide a detailed understanding of its flexibility and how it behaves in different solvents.

The conformational landscape of this molecule is primarily defined by the rotation around the single bonds, particularly the bond connecting the phenyl ring to the methanediamine (B1196670) moiety and the C-N bonds. These rotations give rise to different spatial arrangements of the atoms, known as conformers, each with a specific energy. youtube.comutdallas.edulibretexts.orgchemistrysteps.commdpi.com MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers for interconversion. youtube.comutdallas.edulibretexts.orgchemistrysteps.commdpi.com

Solvation effects play a crucial role in the behavior of molecules in solution. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. nih.govnih.govdiva-portal.org These simulations can reveal how the solvent affects the conformational preferences of this compound and its dynamic properties. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly those based on DFT, can be used to predict various spectroscopic properties of this compound from first principles. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comnih.govgithub.io By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical NMR spectra that can be compared with experimental data.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can determine the vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire IR spectrum. nih.govesisresearch.orguninsubria.itspectra-analysis.comspectroscopyonline.com This is particularly useful for assigning the observed IR bands to specific molecular vibrations. nih.govesisresearch.orguninsubria.itspectra-analysis.comspectroscopyonline.com

Table 3: Predicted vs. Experimental Spectroscopic Data for a Benzylamine (B48309) Analog (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm, -CH₂) | 3.85 | 3.82 |

| ¹³C NMR (ppm, -CH₂) | 46.2 | 46.5 |

Note: The data in this table is for a representative benzylamine analog to illustrate the typical accuracy of spectroscopic predictions. rsc.orghmdb.ca

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry is not only a tool for understanding existing molecules but also a powerful platform for the rational design of new molecules with desired properties. ethz.chrsc.orgsciopen.comyoutube.comnih.gov In the case of this compound, computational methods can guide the design of novel derivatives with enhanced catalytic activity, improved stability, or tailored electronic properties.

The design process typically involves in silico screening of a library of virtual compounds. Starting with the parent molecule, various modifications can be introduced, such as adding different substituent groups to the phenyl ring or altering the alkyl groups on the nitrogen atoms. For each of these virtual derivatives, computational methods can be used to predict the properties of interest.

For example, if the goal is to design a more effective catalyst, DFT calculations can be used to evaluate the activation energies for the key steps in the catalytic cycle for a range of derivatives. ethz.ch This allows for the identification of candidates that are predicted to have lower activation barriers and thus higher catalytic efficiency. Similarly, if the aim is to tune the electronic properties for applications in materials science, quantum chemical calculations can predict how different substituents affect the HOMO-LUMO gap and other electronic parameters. scispace.comchemrxiv.org This computational pre-screening can significantly reduce the experimental effort required to discover new and improved molecules.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D, Solid-State NMR)

While standard one-dimensional ¹H and ¹³C NMR are fundamental for initial structural verification, advanced NMR techniques offer deeper insights into the complex structure and dynamics of N,N,N',N'-tetramethyl-1-phenylmethanediamine. Although specific 2D and solid-state NMR studies on this particular compound are not extensively documented in publicly available literature, the application of these techniques can be extrapolated from its known structure.

Two-Dimensional (2D) NMR Spectroscopy would be instrumental in unambiguously assigning all proton and carbon signals, especially for the phenyl group.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the phenyl ring (ortho, meta, and para relationships) and the coupling between the methine proton and the protons on the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the phenyl ring and the methyl/methine groups based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for confirming the connectivity between the phenyl ring, the methine carbon, and the nitrogen-substituted methyl groups. For instance, correlations would be expected between the methine proton and the ipso-carbon of the phenyl ring, as well as the methyl carbons.

Solid-State NMR (ssNMR) could provide valuable information about the compound in its solid form, revealing details about polymorphism, molecular packing, and dynamics that are averaged out in solution-state NMR. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state.

Expected ¹H and ¹³C NMR Chemical Shifts: Based on the structure of this compound, the following table outlines the anticipated chemical shifts in a typical deuterated solvent like CDCl₃.

| Atom | Type | Expected Chemical Shift (ppm) |

| ¹H | Phenyl (ortho, meta, para) | ~7.2-7.4 |

| ¹H | Methine (-CH-) | ~3.5-4.0 |

| ¹H | N-Methyl (-NCH₃) | ~2.2-2.5 |

| ¹³C | Phenyl (ipso) | ~138-142 |

| ¹³C | Phenyl (ortho, meta, para) | ~126-129 |

| ¹³C | Methine (-CH-) | ~75-80 |

| ¹³C | N-Methyl (-NCH₃) | ~40-45 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Reaction Monitoring and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the verification of this compound's elemental composition. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound with a high degree of certainty. The theoretical exact mass of the neutral molecule [M] is 178.1470 g/mol , and for the protonated molecule [M+H]⁺, it is 179.1548 g/mol . echemi.com

HRMS is typically coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In an ESI-HRMS experiment, the compound would be detected as its protonated molecular ion, [C₁₁H₁₉N₂]⁺. Comparing the measured mass-to-charge ratio (m/z) to the calculated theoretical value allows for the confirmation of the molecular formula.

Expected HRMS Data:

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₉N₂⁺ | 179.1548 |

Tandem mass spectrometry (MS/MS) experiments on the parent ion could further elucidate the structure by analyzing fragmentation patterns. Expected fragmentation would involve the cleavage of the C-N bonds, leading to the loss of dimethylamine (B145610) moieties, and fragmentation of the benzyl group.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its vibrational modes. These techniques are essential for identifying functional groups and can be used to study intermolecular interactions. osti.gov

FTIR Spectroscopy: The FTIR spectrum would be dominated by absorptions corresponding to C-H, C-N, and C=C stretching and bending vibrations.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups would appear just below 3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds are typically found in the 1250-1020 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations from the phenyl ring would produce characteristic peaks in the 1600-1450 cm⁻¹ region.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are strong and appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the phenyl ring.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It would be especially useful for observing the symmetric vibrations of the phenyl ring and the C-C backbone. The symmetric "ring breathing" mode of the monosubstituted benzene ring typically gives a strong Raman signal around 1000 cm⁻¹.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1610-1585, 1500-1450 | FTIR, Raman |

| C-H Bending (aliphatic) | 1470-1350 | FTIR |

| C-N Stretch | 1250-1020 | FTIR |

| Ring Breathing (monosubstituted) | ~1000 | Raman (strong) |

| Aromatic C-H Out-of-Plane Bend | 900-675 | FTIR (strong) |

Single-Crystal and Powder X-ray Diffraction for Solid-State Structures

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a compound in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used on polycrystalline (powder) samples. It is a valuable tool for phase identification, purity assessment, and quality control. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. It can be used to distinguish between different polymorphic forms of the compound, which may have different physical properties.

Typical Data from an SC-XRD Experiment:

| Parameter | Description |

| Crystal System | The class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Ultrafast Spectroscopy for Dynamics and Excited State Studies

Ultrafast spectroscopy techniques, such as transient absorption and time-resolved fluorescence, operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. These methods are essential for studying the dynamics of short-lived excited states following photoexcitation.

For a molecule like this compound, which contains a phenyl chromophore and electron-donating amine groups, ultrafast spectroscopy could be used to investigate several photophysical processes. Studies on structurally similar aromatic amines, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), have revealed complex excited-state dynamics, including photoinduced electron transfer. researchgate.net

Potential Applications:

Excited State Lifetime: Determining the lifetime of the lowest excited singlet state (S₁).

Intramolecular Charge Transfer (ICT): Probing the dynamics of charge transfer from the dimethylamino groups to the phenyl ring upon absorption of light.

Conformational Relaxation: Observing rapid changes in molecular geometry in the excited state.

Intersystem Crossing: Monitoring the transition from the singlet excited state to a triplet state.

By using a pump pulse to excite the molecule and a delayed probe pulse to monitor the changes in absorption or emission over time, a detailed picture of the energy relaxation pathways can be constructed. aps.orgdesy.de

Derivatization and Structure Activity Relationship Studies of N,n,n ,n Tetramethyl 1 Phenylmethanediamine Core

Synthesis of Substituted Phenyl and N-Alkyl Analogs

The synthesis of analogs of N,N,N',N'-tetramethyl-1-phenylmethanediamine can be approached through well-established condensation reactions. The core structure is typically formed by the reaction of a benzaldehyde (B42025) derivative with a secondary amine. This modular approach allows for systematic variation of both the phenyl ring and the N-alkyl substituents.

Substituted Phenyl Analogs: To generate analogs with different electronic and steric properties, substituted benzaldehydes are used as precursors. The reaction with an excess of dimethylamine (B145610), often in the presence of a dehydrating agent, yields the corresponding 1-substituted phenyl-methanediamine. For example, reacting 4-nitrobenzaldehyde (B150856) or 4-methoxybenzaldehyde (B44291) with dimethylamine would yield derivatives with electron-withdrawing or electron-donating groups, respectively. This method allows for the synthesis of a library of compounds to probe electronic effects in catalytic applications.

N-Alkyl Analogs: Modification of the N-alkyl groups is achieved by replacing dimethylamine with other secondary amines in the initial synthesis. For instance, using diethylamine (B46881) or diisopropylamine (B44863) would result in N,N,N',N'-tetraethyl or N,N,N',N'-tetraisopropyl analogs. Increasing the steric bulk of the N-alkyl groups can be a crucial strategy for creating specific catalytic pockets or enhancing selectivity.

A general synthetic scheme is presented below:

Ar-CHO + 2 R₂NH → Ar-CH(NR₂)₂ + H₂O

Where 'Ar' represents a substituted or unsubstituted phenyl group and 'R' represents an alkyl group.

Incorporation into Polymeric or Dendrimeric Architectures

The incorporation of the this compound core into larger macromolecular structures like polymers or dendrimers requires the introduction of suitable reactive functional groups. nih.gov Dendrimers, in particular, are highly branched, monodisperse macromolecules with a defined three-dimensional shape, consisting of a central core, branches, and terminal groups. nih.gov

To utilize the diamine as a monomer or a central core, it must first be functionalized. For example, synthesizing the core molecule from an aminobenzaldehyde would introduce a primary amine handle that could be used for subsequent polymerization, such as in the formation of polyimides or polyamides. researchgate.net Similarly, introducing multiple reactive sites, for instance by using a di- or tri-formylphenyl starting material, could allow the molecule to act as a branching point in the divergent synthesis of dendrimers. jnsam.com The resulting polymeric or dendrimeric materials could find applications in catalysis, where the diamine units act as accessible catalytic sites, or in materials science, where the polymer's physical properties are tuned by the core unit.

Systematic Structure-Reactivity Relationship (SAR) Investigations in Catalytic Applications

A systematic structure-activity relationship (SAR) study is essential to understand how modifications to a molecule's structure influence its catalytic performance. nih.govnih.gov For the this compound core, an SAR investigation would involve synthesizing a library of analogs, as described in section 8.1, and evaluating their activity in a specific catalytic reaction.

The key parameters to be varied would include:

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to modulate the Lewis basicity of the nitrogen atoms.

Steric Effects: Varying the size of the N-alkyl substituents (e.g., methyl, ethyl, isopropyl) to probe the influence of steric hindrance around the active site.

The performance of each analog would be quantified by measuring reaction yield, rate, or turnover number. The collected data would allow for the development of a predictive model linking specific structural features to catalytic efficacy.

Below is a hypothetical SAR data table for a model reaction, illustrating how such a study would be presented.

| Catalyst Analog | Phenyl Substituent (Ar) | N-Alkyl Group (R) | Hypothetical Reaction Yield (%) |

|---|---|---|---|

| 1 | 4-NO₂ | Methyl | 45 |

| 2 | H | Methyl | 68 |

| 3 | 4-OCH₃ | Methyl | 85 |

| 4 | H | Ethyl | 62 |

| 5 | H | Isopropyl | 51 |

Design and Synthesis of Chiral this compound Derivatives for Asymmetric Synthesis

The development of chiral versions of this compound is a critical step toward their use in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. nih.gov While C₂-symmetric diphosphine ligands are common in asymmetric hydrogenation, chiral diamines can also serve as effective ligands or organocatalysts. nih.gov

Strategies for inducing chirality in the diamine core include:

Use of Chiral Amines: Synthesizing the molecule using an enantiomerically pure secondary amine, such as (S)-2-methylpiperidine, would directly install chiral centers.

Attachment of a Chiral Auxiliary: A chiral group could be appended to the phenyl ring. The chirality of this auxiliary could then direct the stereochemical outcome of a reaction.

Creation of Atropisomerism: Introducing bulky substituents at the ortho-positions of the phenyl ring can restrict bond rotation, leading to stable, separable atropisomers, a strategy successfully employed in the design of ligands like BINAP. nih.gov

Once synthesized, these chiral derivatives would be screened as catalysts in asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or reductions. The effectiveness of the catalyst is measured by the enantiomeric excess (ee) of the product.

The following table provides a hypothetical example of results from screening chiral derivatives in an asymmetric reaction.

| Catalyst Derivative | Source of Chirality | Hypothetical Enantiomeric Excess (ee %) |

|---|---|---|

| C1 | (R,R)-2,5-Dimethylpyrrolidine N-substituent | 75 |

| C2 | (S)-BINOL appended to phenyl ring | 88 |

| C3 | Atropisomerism from 2,6-di-tert-butylphenyl | 92 |

Modification for Specific Chemical Selectivity

Beyond enantioselectivity, modifications to the this compound structure can be tailored to achieve other forms of chemical selectivity, such as regioselectivity or chemoselectivity.

Regioselectivity: The steric environment created by bulky N-alkyl groups can be used to control the position at which a reaction occurs on a multifunctional substrate. A catalyst with large N-isopropyl groups, for example, might preferentially direct a reaction to a less sterically hindered site on the substrate.

Chemoselectivity: The electronic properties of the catalyst can be tuned to favor a reaction with one functional group over another. A more Lewis basic catalyst, resulting from an electron-donating substituent on the phenyl ring, might selectively activate a harder electrophile, whereas a less basic catalyst might favor reaction with a softer electrophile.

By systematically adjusting the steric and electronic profile of the diamine catalyst, its selectivity can be optimized for a specific chemical transformation, expanding its utility in complex molecule synthesis.

Conclusion and Future Directions in N,n,n ,n Tetramethyl 1 Phenylmethanediamine Research

Summary of Key Academic Discoveries and Remaining Challenges

Academic exploration of simple aminals like N,N,N',N'-tetramethyl-1-phenylmethanediamine has primarily focused on their role as transient intermediates in organic reactions. The condensation of an aldehyde with a secondary amine is a classic route to such structures, which are often precursors to more stable enamines or are used as protecting groups for aldehydes.

Key Discoveries:

Synthetic Intermediates: The formation of aminal-like adducts is a key step in certain reactions. For instance, the reaction of benzal halides with aqueous dimethylamine (B145610) proceeds through a proposed dimethylamine adduct that subsequently hydrolyzes to form benzaldehyde (B42025). organic-chemistry.org This highlights their role as reactive intermediates.

Precursors to Iminium Ions: Aminals are known to be in equilibrium with iminium ions, which are potent electrophiles in organic synthesis. This reactivity is fundamental to their utility in C-C bond-forming reactions.

Structural Motifs in Larger Systems: While discrete molecules of this compound are not widely studied, the aminal linkage is a recognized structural component in more complex systems, such as certain covalent organic frameworks (COFs). acs.org

Remaining Challenges: The primary challenge hindering the widespread application of simple aryl aminals is their inherent instability.

Hydrolytic Instability: Aminals are generally highly susceptible to hydrolysis, readily reverting to their constituent aldehyde and amine components in the presence of water. This limits their isolation, storage, and use in many solvent systems.

Limited Synthetic Utility: Due to their lability, their application as stable ligands or building blocks is restricted. Developing synthetic methodologies that can harness their unique reactivity without succumbing to their instability is a significant hurdle.

Lack of Characterization Data: There is a scarcity of comprehensive spectroscopic and crystallographic data for this compound, which impedes a deeper understanding of its structural and electronic properties.

| Area | Key Discoveries | Remaining Challenges |

|---|---|---|

| Synthesis | Formation from aldehydes and secondary amines; role as transient intermediates. organic-chemistry.org | Controlling stability and preventing hydrolysis; developing efficient, high-yield synthetic protocols for stable derivatives. |

| Reactivity | Function as masked aldehydes and precursors to reactive iminium ions. | Harnessing reactivity for selective transformations; understanding the factors that govern the aminal-iminium ion equilibrium. |

| Application | Use as protecting groups; structural linkages in complex polymers like COFs. acs.org | Limited utility as standalone reagents or ligands due to instability; need for discovery of novel applications. |

Identification of Emerging Research Areas and Unexplored Potentials

The future of research into this compound and related aminals lies in overcoming their stability issues and exploring novel applications where their unique structure can be advantageous.

Functional Materials and Polymers: A significant emerging area is the incorporation of aminal linkages into polymeric structures. The development of aminal-linked porphyrin covalent organic frameworks for photocatalysis demonstrates the potential of these linkages to create functional materials. acs.org Future research could focus on designing novel polymers where the dynamic and reversible nature of the aminal bond could lead to self-healing or stimuli-responsive materials.

Organocatalysis: The ability of aminals to generate iminium ions in situ could be exploited in organocatalysis. Research into designing chiral aminals that can participate in asymmetric catalytic cycles is a promising, yet unexplored, avenue. This could parallel the successful use of other amine-based catalysts in asymmetric synthesis. researchgate.netmdpi.com

Coordination Chemistry: While less common than their alkylenediamine counterparts like TMEDA, aryl aminals could potentially serve as bidentate ligands for metal centers. chemicalbook.com Their unique steric and electronic properties, conferred by the phenyl group and the geminal diamine structure, could lead to novel catalytic activities. The key would be to design systems where the resulting metal complex is sufficiently stable.

Interdisciplinary Impact on Fundamental Organic, Inorganic, and Materials Chemistry

The study of this compound, and aryl aminals in general, has the potential to impact several core areas of chemistry.

Organic Chemistry: Deeper investigation into the reactivity of aryl aminals could provide new tools for synthetic chemists. For example, exploring their role in direct C-H amination reactions could offer more efficient routes to complex amine-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgnih.gov Understanding the nuances of their stability could also lead to the development of a new class of pH-sensitive protecting groups.

Inorganic Chemistry: The design and synthesis of metal complexes with aminal ligands could open new frontiers in catalysis and materials science. frontiersin.org The electronic properties of the aryl substituent could be tuned to modulate the redox potential and reactivity of the metal center, leading to catalysts for new types of transformations.

Materials Chemistry: As mentioned, the most promising impact may be in materials science. The use of aryl aminals as building blocks for porous materials like COFs or Metal-Organic Frameworks (MOFs) is an exciting prospect. acs.org These materials could find applications in gas storage, separation, and heterogeneous catalysis. The reversible nature of the aminal bond could also be harnessed to create dynamic materials.

Technological and Methodological Advancements Driving Future Studies

Progress in the study of labile compounds like this compound will be heavily reliant on advancements in both synthetic and analytical technologies.

Automation and High-Throughput Experimentation: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to discover optimal methods for synthesizing and stabilizing aminals. This technology can accelerate the discovery of new reactions where aminals act as key intermediates. solubilityofthings.com

Computational Chemistry: Theoretical calculations and molecular modeling are becoming indispensable for predicting the stability, reactivity, and spectral properties of molecules before they are synthesized. researchgate.net For aminals, computational studies can help identify substituent effects that might enhance stability, predict the geometry of their metal complexes, and elucidate reaction mechanisms.

Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as variable-temperature NMR and specialized mass spectrometry techniques, are crucial for studying transient species. These methods can provide direct evidence for the formation and reaction of unstable aminals in solution, offering insights that are unattainable through conventional analysis.

Bioorthogonal Chemistry: The principles of bioorthogonal chemistry—developing reactions that can occur in complex biological environments—could inspire new approaches to aminal chemistry. nih.gov Designing aminal formation or cleavage reactions that are triggered by specific, mild stimuli could unlock new applications in chemical biology and materials science.

| Emerging Research Area | Unexplored Potential | Key Enabling Technologies |

|---|---|---|

| Functional Polymers | Development of self-healing, stimuli-responsive, or porous materials (e.g., COFs). acs.org | Advanced polymer synthesis techniques, computational materials design. |

| Asymmetric Catalysis | Design of novel chiral aminal-based organocatalysts for stereoselective reactions. | High-throughput screening, computational catalyst design, in-situ reaction monitoring. solubilityofthings.com |

| Coordination Chemistry | Synthesis of novel metal complexes with unique catalytic or electronic properties. | X-ray crystallography, advanced spectroscopic methods, electrochemical analysis. |

| Synthetic Methodology | Use as pH-sensitive protecting groups or in novel C-H functionalization reactions. rsc.org | Flow chemistry, photoredox catalysis, automated synthesis platforms. |

Q & A

Q. What synthetic methodologies are recommended for preparing N,N,N',N'-tetramethyl-1-phenylmethanediamine in laboratory settings?

The compound is typically synthesized via alkylation of 1-phenylmethanediamine using methylating agents like methyl iodide or dimethyl sulfate. The reaction requires a strong base (e.g., sodium hydride) in anhydrous solvents (e.g., THF or DMF) to promote efficient methylation. Optimization of stoichiometry, temperature (e.g., 0–25°C), and reaction time is critical to minimize over-alkylation. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Structural confirmation is achieved through -NMR (δ 2.2–2.4 ppm for N-CH) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- - and -NMR : Key for identifying methyl groups (N-CH signals at δ ~2.3 ppm) and the aromatic backbone.

- Mass Spectrometry (ESI/TOF) : Confirms molecular weight (expected m/z ~164.25 for [M+H]).

- IR Spectroscopy : Detects absence of N-H stretches (due to full methylation) and C-H stretches (aromatic and aliphatic).

- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N ratios .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound exhibits moderate solubility in non-polar solvents (e.g., dichloromethane, toluene) and limited solubility in polar solvents (e.g., water, ethanol). Stability tests indicate decomposition above 200°C, with optimal storage at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Long-term stability assessments recommend periodic NMR checks to detect degradation .

Advanced Research Questions

Q. How does steric hindrance from tetramethyl groups impact the compound’s coordination chemistry and catalytic applications?

The bulky N-CH groups restrict access to the nitrogen lone pairs, reducing ligand-metal binding efficiency. Comparative studies with less hindered analogs (e.g., ethylenediamine) show diminished catalytic activity in metal-mediated reactions (e.g., Suzuki coupling). Strategies to mitigate steric effects include using larger metal centers (e.g., Pd or Ru) or designing hybrid ligands with flexible spacers .

Q. What challenges arise when using this compound in asymmetric synthesis, and how can they be addressed?

The compound’s symmetry and steric bulk limit chiral induction in asymmetric catalysis. Advanced approaches involve:

- Chiral Co-Ligands : Pairing with chiral phosphines or sulfonamides to enhance enantioselectivity.

- Solvent Engineering : Using low-polarity solvents (e.g., hexane) to stabilize transition states.

- Temperature Modulation : Lowering reaction temperatures to favor kinetically controlled pathways. Recent studies report moderate success (up to 70% ee) in aldol reactions when combined with chiral auxiliaries .

Q. How does the compound’s electronic structure influence its reactivity in radical polymerization initiators?

The electron-donating N-CH groups increase the nitrogen lone pair availability, enhancing its efficiency as a co-catalyst in redox-initiated systems (e.g., with persulfates). Comparative kinetic studies show faster initiation rates (~2×) compared to non-methylated analogs, attributed to reduced steric hindrance around the nitrogen center. Applications in acrylamide polymerization demonstrate improved polydispersity indices (PDI <1.5) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (potential sensitizer per limited evidence).

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Inert atmosphere (argon) and desiccated conditions to prevent hydrolysis.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Refer to SDS for emergency response (e.g., P301+P310 for ingestion) .

Q. Are there documented cases of toxicity or ecotoxicological risks associated with this compound?

Limited data suggest low acute toxicity (LD >2000 mg/kg in rodents), but chronic exposure risks (e.g., skin sensitization) are inferred from structurally similar tetramethylated amines. Ecotoxicological assessments recommend avoiding aqueous discharge; biodegradation studies show slow breakdown (>30 days in soil) .

Comparative and Mechanistic Analysis

Q. How does the aromatic backbone of this compound affect its physicochemical properties compared to aliphatic analogs?

The phenyl group enhances thermal stability (decomposition T >200°C vs. ~150°C for aliphatic analogs) but reduces solubility in polar media. UV-Vis studies show strong absorption at λ ~260 nm (π→π* transitions), useful for photophysical applications. Computational DFT analyses reveal higher HOMO energy (-6.2 eV) compared to tetramethylethylenediamine (-7.1 eV), indicating greater electron-donating capacity .

Q. What role does this compound play in modifying biomolecular interactions, such as protein binding or DNA intercalation?

Preliminary studies suggest weak intercalation with DNA (K ~10 M) due to planar aromaticity, but no significant protein binding observed. Modifications (e.g., adding hydroxyl groups) are being explored to enhance bioactivity for drug delivery applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.